- Process Research and Impurity Control Strategy of EsketamineOrganic Process Research & Development, 2020, 24(4), 555-566,
Cas no 90717-17-2 (1-Hydroxycyclopentyl 2-chlorophenyl Ketone)

1-Hydroxycyclopentyl 2-chlorophenyl Ketone Chemical and Physical Properties
Names and Identifiers
-
- Methanone,(2-chlorophenyl)(1-hydroxycyclopentyl)-
- (2-CHLOROPHENYL)-(1-HYDROXYCYCLOPENTYL)METHANONE
- Esketamine Impurity C
- EINECS 292-676-0
- 1-Hydroxycyclopentyl 2-chlorophenyl ketone
- (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone (ACI)
- 1-(2-Chlorobenzoyl)cyclopentan-1-ol
- o-Chlorophenyl 1-hydroxycyclopentyl ketone
- 1-Hydroxycyclopentyl 2-chlorophenyl Ketone
-
- MDL: MFCD02323788
- Inchi: 1S/C12H13ClO2/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2
- InChI Key: OVTPOHDQDJTAEF-UHFFFAOYSA-N
- SMILES: O=C(C1(CCCC1)O)C1C(Cl)=CC=CC=1
Computed Properties
- Exact Mass: 224.060407
- Monoisotopic Mass: 224.060407
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.297
- Boiling Point: 331.5°Cat760mmHg
- Flash Point: 154.3°C
- Refractive Index: 1.598
- PSA: 37.30000
- LogP: 2.82780
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-311504-2.5g |
1-(2-chlorobenzoyl)cyclopentan-1-ol |
90717-17-2 | 2.5g |
$3031.0 | 2023-09-05 | ||
TRC | H949885-250mg |
1-Hydroxycyclopentyl 2-chlorophenyl Ketone |
90717-17-2 | 250mg |
$ 890.00 | 2023-09-07 | ||
Enamine | EN300-311504-1g |
1-(2-chlorobenzoyl)cyclopentan-1-ol |
90717-17-2 | 1g |
$1462.0 | 2023-09-05 | ||
A2B Chem LLC | AD09313-100mg |
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone |
90717-17-2 | 100mg |
$516.00 | 2024-05-20 | ||
TRC | H949885-50mg |
1-Hydroxycyclopentyl 2-chlorophenyl Ketone |
90717-17-2 | 50mg |
$ 227.00 | 2023-09-07 | ||
TRC | H949885-10mg |
1-Hydroxycyclopentyl 2-chlorophenyl Ketone |
90717-17-2 | 10mg |
$81.00 | 2023-05-18 | ||
Enamine | EN300-311504-10.0g |
1-(2-chlorobenzoyl)cyclopentan-1-ol |
90717-17-2 | 10.0g |
$4827.0 | 2023-02-25 | ||
TRC | H949885-1g |
1-Hydroxycyclopentyl 2-chlorophenyl Ketone |
90717-17-2 | 1g |
$2545.00 | 2023-05-18 | ||
Enamine | EN300-311504-5.0g |
1-(2-chlorobenzoyl)cyclopentan-1-ol |
90717-17-2 | 5.0g |
$3838.0 | 2023-02-25 | ||
A2B Chem LLC | AD09313-50mg |
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone |
90717-17-2 | 50mg |
$341.00 | 2024-05-20 |
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt; 1 h, 20 °C
Production Method 2
- Catalytic Asymmetric Acyloin Rearrangements of α-Ketols, α-Hydroxy Aldehydes, and α-Iminols by N,N'-Dioxide-Metal ComplexesOrganic Letters, 2020, 22(13), 5041-5045,
Production Method 3
- Process for (S)-Ketamine and (S)-Norketamine via Resolution Combined with RacemizationJournal of Organic Chemistry, 2020, 85(13), 8656-8664,
Production Method 4
- High Yielding Continuous-Flow Synthesis of NorketamineOrganic Process Research & Development, 2022, 26(4), 1145-1151,
Production Method 5
- Expedient preparation of active pharmaceutical ingredient ketamine under sustainable continuous flow conditionsGreen Chemistry, 2019, 21(11), 2952-2966,
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Raw materials
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Preparation Products
1-Hydroxycyclopentyl 2-chlorophenyl Ketone Related Literature
-
Victor-Emmanuel H. Kassin,Romaric Gérardy,Thomas Toupy,Diégo Collin,Elena Salvadeo,Fran?ois Toussaint,Kristof Van Hecke,Jean-Christophe M. Monbaliu Green Chem. 2019 21 2952
Additional information on 1-Hydroxycyclopentyl 2-chlorophenyl Ketone
Introduction to 1-Hydroxycyclopentyl 2-chlorophenyl Ketone (CAS No. 90717-17-2)
1-Hydroxycyclopentyl 2-chlorophenyl Ketone, identified by its Chemical Abstracts Service (CAS) number 90717-17-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and synthetic methodologies. The compound’s molecular structure, featuring a cyclopentyl ring substituted with a hydroxyl group and an aromatic ring bearing a chlorine atom, positions it as a versatile intermediate in the synthesis of biologically active molecules.
The relevance of 1-Hydroxycyclopentyl 2-chlorophenyl Ketone is underscored by its utility in the development of novel pharmacophores. In recent years, there has been a surge in research focused on identifying and optimizing molecules that can modulate biological pathways with high specificity and efficacy. The presence of both hydroxyl and chloro substituents in the molecule imparts distinct reactivity, making it a valuable scaffold for further functionalization. This characteristic has been exploited in the design of compounds targeting various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.
One of the most compelling aspects of 1-Hydroxycyclopentyl 2-chlorophenyl Ketone is its role as a precursor in the synthesis of more complex molecules. The ketone functionality serves as a nucleophilic center, allowing for reactions such as reduction to alcohols or condensation with hydrazines to form hydrazones. Additionally, the chloro-substituted aromatic ring can undergo nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse substituents. These transformations have been leveraged in the preparation of derivatives with enhanced pharmacological properties.
In the context of contemporary pharmaceutical research, 1-Hydroxycyclopentyl 2-chlorophenyl Ketone has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By modifying the structure of this ketone derivative, researchers have been able to generate compounds that exhibit inhibitory activity against specific kinases. For instance, studies have demonstrated that derivatives of 1-Hydroxycyclopentyl 2-chlorophenyl Ketone can interfere with the activity of tyrosine kinases, which are often overactive in tumor cells.
The hydroxyl group in 1-Hydroxycyclopentyl 2-chlorophenyl Ketone also contributes to its versatility as a synthetic building block. Hydroxyl-functionalized compounds are prevalent in natural products and have been shown to possess various biological activities. The ability to introduce this moiety into a molecular framework allows for further derivatization into esters, ethers, or even sugars, expanding the scope of potential applications. This adaptability has made it a staple in medicinal chemistry libraries used for high-throughput screening and lead optimization.
Recent advancements in computational chemistry have further enhanced the utility of 1-Hydroxycyclopentyl 2-chlorophenyl Ketone. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with target proteins with high accuracy. This has facilitated the rational design of analogs with improved binding affinity and selectivity. By integrating experimental data with computational predictions, scientists have been able to streamline the drug discovery process, reducing both time and cost associated with developing new therapeutics.
The synthesis of 1-Hydroxycyclopentyl 2-chlorophenyl Ketone itself is another area where innovation has been notable. Modern synthetic methodologies have allowed for more efficient and scalable production processes. For example, catalytic asymmetric hydrogenation has been employed to introduce the cyclopentyl ring with high enantioselectivity. Similarly, transition metal-catalyzed cross-coupling reactions have enabled the precise installation of the chloro-substituted aromatic moiety. These advances have not only improved yields but also minimized waste, aligning with green chemistry principles.
The pharmaceutical industry’s interest in 1-Hydroxycyclopentyl 2-chlorophenyl Ketone is also driven by its potential as a starting material for developing antiviral agents. Viruses rely on host cellular machinery for replication, and inhibiting key viral enzymes can disrupt their life cycle. Researchers have explored derivatives of this ketone as inhibitors of viral proteases and polymerases. By tailoring the structure to target specific viral proteins, it may be possible to develop novel antiviral drugs with reduced side effects compared to existing treatments.
In conclusion,1-Hydroxycyclopentyl 2-chlorophenyl Ketone (CAS No. 90717-17-2) represents a promising compound with diverse applications in pharmaceutical research and industrial synthesis. Its unique structural features make it a valuable intermediate for generating biologically active molecules targeting various diseases. As research continues to uncover new therapeutic possibilities,1-Hydroxycyclopentyl 2-chlorophenyl Ketone is poised to play an increasingly important role in drug discovery and development.
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